molecular formula C5H7N3 B115811 5-Methylpyridazin-3-amine CAS No. 144294-43-9

5-Methylpyridazin-3-amine

Cat. No. B115811
CAS RN: 144294-43-9
M. Wt: 109.13 g/mol
InChI Key: NDPKVJZZCMFBIO-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-amine is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of 5-Methylpyridazin-3-amine involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Another method involves the condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction .


Molecular Structure Analysis

The molecular formula of 5-Methylpyridazin-3-amine is C6H8N2. It has an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .


Physical And Chemical Properties Analysis

5-Methylpyridazin-3-amine is a solid at room temperature. It has a melting point of 59-63 °C .

Scientific Research Applications

Drug Discovery and Molecular Recognition

The pyridazine heterocycle, to which 5-Methylpyridazin-3-amine belongs, plays a significant role in drug discovery due to its unique physicochemical properties. It exhibits weak basicity, a high dipole moment conducive to π-π stacking interactions, and robust dual hydrogen-bonding capacity. These characteristics are crucial in molecular recognition and contribute to the compound’s potential in drug-target interactions .

Agricultural Applications

Derivatives of pyridazin-3-amine, such as 5-Methylpyridazin-3-amine , have been explored for their utility in agriculture. Specifically, 3-alkoxypyridazines have shown promise as potential weed killers, indicating that 5-Methylpyridazin-3-amine could serve as a precursor or active agent in herbicidal formulations .

Antimicrobial and Antifungal Activities

Compounds with the pyridazine ring have been associated with various biological activities, including antimicrobial and antifungal effects. This suggests that 5-Methylpyridazin-3-amine could be a valuable scaffold for developing new antimicrobial agents .

Anti-inflammatory and Antiviral Properties

The pyridazine derivatives are known to exhibit anti-inflammatory and antiviral properties. As such, 5-Methylpyridazin-3-amine may be utilized in the synthesis of compounds targeting inflammatory diseases and viral infections .

Antioxidant Effects

The inherent structure of pyridazine compounds, including 5-Methylpyridazin-3-amine , has been linked to antioxidant properties. This opens up research avenues for its use in oxidative stress-related conditions .

Kinase Inhibition and Antitumor Activity

Pyridazine derivatives have shown activity in kinase inhibition, which is a critical pathway in cancer treatment5-Methylpyridazin-3-amine could be instrumental in the synthesis of new antitumor drugs that target specific kinases involved in cancer progression .

Safety and Hazards

5-Methylpyridazin-3-amine may cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPKVJZZCMFBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563522
Record name 5-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144294-43-9
Record name 5-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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